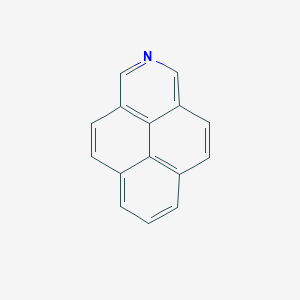
2-Azapyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azapyrene is a useful research compound. Its molecular formula is C15H9N and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties
2-Azapyrene demonstrates intriguing photophysical characteristics that are essential for its applications in molecular electronics and photonics. Studies have shown that the presence of nitrogen in the azapyrene structure alters its electronic properties compared to pyrene:
- Excimer Formation : The dimers formed by this compound exhibit distinct exciton-state patterns influenced by charge transfer contributions. Unlike pyrene, where bright twisted excimers are favored, this compound stabilizes dark eclipsed excimer structures due to enhanced dipole-dipole interactions. This stabilization increases the energy barrier for conversion into bright states, potentially impacting its emission properties .
- Absorption and Emission Spectra : The absorption spectrum of this compound is similar to that of pyrene but shows a notable redshift in emission due to the nitrogen atom's influence on the molecular orbitals. This property can be utilized in designing materials for light-emitting devices .
Biological Interactions
The ability of this compound to interact with biological molecules opens avenues for its application in biomedicine:
- DNA Binding : Research indicates that derivatives of this compound can effectively bind to DNA, making them potential candidates for developing fluorescent probes or therapeutic agents targeting genetic material .
- Anticancer Activity : Preliminary studies have shown that certain derivatives of this compound exhibit anticancer properties. For instance, compounds derived from this compound were tested against breast cancer cell lines (MCF-7), displaying dose-dependent inhibition of cell proliferation, suggesting their utility as anticancer agents .
Sensor Technologies
The unique electronic and photophysical properties of this compound make it suitable for sensor applications:
- Chemical Sensors : The compound's ability to undergo significant changes in fluorescence upon interaction with various analytes positions it as a promising candidate for chemical sensors. Its sensitivity to environmental changes allows for the detection of specific ions or molecules .
Molecular Electronics
In the field of molecular electronics, this compound's properties can be harnessed for developing advanced materials:
- Charge Transport Materials : Due to its favorable HOMO-LUMO gap and stability, this compound can serve as a building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its ability to form excimers could enhance charge transport efficiency in these applications .
Case Studies
Propriétés
Numéro CAS |
193-98-6 |
|---|---|
Formule moléculaire |
C15H9N |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
6-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4,6,8(16),9,11,13-octaene |
InChI |
InChI=1S/C15H9N/c1-2-10-4-6-12-8-16-9-13-7-5-11(3-1)14(10)15(12)13/h1-9H |
Clé InChI |
VXNBYQYOFXSMOE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |
Key on ui other cas no. |
193-98-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















